1-(4-Aminopiperidin-1-YL)-2-((1R,3R,4''S,5R,5'S,7R)-dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-4''-YL)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Aminopiperidin-1-YL)-2-((1R,3R,4’‘S,5R,5’S,7R)-dispiro[adamantane-2,3’-[1,2,4]trioxolane-5’,1’‘-cyclohexan]-4’'-YL)ethan-1-one is a complex organic compound featuring a unique structure that combines a piperidine ring, an adamantane core, and a trioxolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Aminopiperidin-1-YL)-2-((1R,3R,4’‘S,5R,5’S,7R)-dispiro[adamantane-2,3’-[1,2,4]trioxolane-5’,1’‘-cyclohexan]-4’'-YL)ethan-1-one typically involves multiple steps, starting with the preparation of the adamantane and trioxolane intermediates. The piperidine ring is then introduced through a series of nucleophilic substitution reactions. The final step involves the coupling of the piperidine derivative with the adamantane-trioxolane intermediate under specific reaction conditions, such as the use of a strong base and an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be implemented to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1-(4-Aminopiperidin-1-YL)-2-((1R,3R,4’‘S,5R,5’S,7R)-dispiro[adamantane-2,3’-[1,2,4]trioxolane-5’,1’‘-cyclohexan]-4’'-YL)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the piperidine ring or the adamantane core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can lead to a wide range of functionalized products, depending on the nature of the substituents introduced.
Scientific Research Applications
1-(4-Aminopiperidin-1-YL)-2-((1R,3R,4’‘S,5R,5’S,7R)-dispiro[adamantane-2,3’-[1,2,4]trioxolane-5’,1’‘-cyclohexan]-4’'-YL)ethan-1-one has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: It may serve as a probe or ligand in biological studies, helping to elucidate the function of specific proteins or pathways.
Medicine: The compound has potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: It can be used in the development of new materials with applications in areas such as coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 1-(4-Aminopiperidin-1-YL)-2-((1R,3R,4’‘S,5R,5’S,7R)-dispiro[adamantane-2,3’-[1,2,4]trioxolane-5’,1’‘-cyclohexan]-4’'-YL)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Aminopiperidin-1-yl)prop-2-en-1-one hydrochloride
- 1-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-one hydrochloride
Uniqueness
1-(4-Aminopiperidin-1-YL)-2-((1R,3R,4’‘S,5R,5’S,7R)-dispiro[adamantane-2,3’-[1,2,4]trioxolane-5’,1’‘-cyclohexan]-4’'-YL)ethan-1-one is unique due to its combination of a piperidine ring, an adamantane core, and a trioxolane moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may offer enhanced stability, specificity, or activity, depending on the context in which it is used.
Properties
Molecular Formula |
C23H36N2O4 |
---|---|
Molecular Weight |
404.5 g/mol |
InChI |
InChI=1S/C23H36N2O4/c24-20-3-7-25(8-4-20)21(26)14-15-1-5-22(6-2-15)27-23(29-28-22)18-10-16-9-17(12-18)13-19(23)11-16/h15-20H,1-14,24H2 |
InChI Key |
LYXITSAGDMXKJI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1CC(=O)N3CCC(CC3)N)OC4(C5CC6CC(C5)CC4C6)OO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.